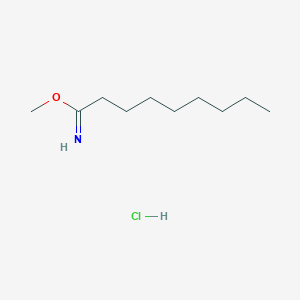

Methyl nonanimidate hydrochloride

Description

Methyl nonanimidate hydrochloride is an imidate ester derivative characterized by a nine-carbon aliphatic chain (nonane backbone) and a methyl ester group, forming a hydrochloride salt. Imidate esters, such as methyl valerimidate hydrochloride (C₆H₁₄ClNO, ), are reactive intermediates used in organic synthesis, particularly for forming amidines and other nitrogen-containing compounds . The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H22ClNO |

|---|---|

Molecular Weight |

207.74 g/mol |

IUPAC Name |

methyl nonanimidate;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-3-4-5-6-7-8-9-10(11)12-2;/h11H,3-9H2,1-2H3;1H |

InChI Key |

MKNDYPQSPLTQAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl nonanimidate hydrochloride can be synthesized through the reaction of nonanoic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

- Nonanoic acid is first converted to its acid chloride using thionyl chloride.

- The acid chloride is then reacted with methylamine to form methyl nonanimidate.

- The resulting product is treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl nonanimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amidate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to yield nonanoic acid and methylamine.

Oxidation and Reduction: It can undergo oxidation to form corresponding oximes or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Various substituted nonanimidates.

Hydrolysis: Nonanoic acid and methylamine.

Oxidation: Oximes.

Reduction: Amines.

Scientific Research Applications

Methyl nonanimidate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl nonanimidate hydrochloride involves its interaction with nucleophiles and electrophiles. The amidate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound serves as an intermediate in the formation of more complex structures.

Comparison with Similar Compounds

Structural Analogs: Imidate Esters

Methyl Valerimidate Hydrochloride (C₆H₁₄ClNO)

- Structure : Five-carbon chain (pentane) with a methyl imidate group.

- Molecular Weight : 151.634 g/mol .

- Key Differences: Shorter chain length reduces lipophilicity compared to nonanimidate derivatives. This impacts solubility, with shorter chains being more polar and water-soluble.

- Applications : Used in peptide synthesis and as a precursor for heterocyclic compounds .

Hypothetical Methyl Nonanimidate Hydrochloride

- Inferred Structure: Nine-carbon chain (nonane) with a methyl imidate group.

- Expected Properties : Higher molecular weight (~213 g/mol) and increased lipophilicity (logP ~2.5–3.5) compared to methyl valerimidate. These traits may enhance membrane permeability in drug delivery systems.

Amine Hydrochlorides

Methylethylamine Hydrochloride (C₃H₁₀ClN)

- Structure : Simple secondary amine with ethyl and methyl groups.

- Molecular Weight : 95.57 g/mol .

- Key Differences : Lacks the imidate ester group, making it less reactive toward nucleophiles. Volatile and hygroscopic, requiring inert storage conditions .

- Applications : Laboratory reagent in alkylation reactions .

Methylammonium Chloride (CH₅N·HCl)

- Structure : Simplest primary amine hydrochloride.

- Molecular Weight : 67.52 g/mol .

- Key Differences: High water solubility due to minimal carbon chain, contrasting with the hydrophobic nature of nonanimidate derivatives.

- Applications : Buffer agent in molecular biology and precursor for methylamines .

Functionalized Derivatives

Methylaminoacetonitrile Hydrochloride (C₃H₇ClN₂)

- Structure : Combines a nitrile group and methylamine.

- Molecular Weight : 122.56 g/mol .

- Key Differences : Nitrile group introduces distinct reactivity (e.g., participation in Strecker synthesis) absent in imidate esters.

- Applications : Intermediate in antiviral and agrochemical synthesis .

Methyl 2-Amino-2-(2-Chlorophenyl)acetate Hydrochloride

- Structure: Aromatic chlorophenyl group with an amino ester.

- Molecular Weight : ~264 g/mol .

- Applications : Chiral building block in pharmaceuticals .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Solubility (Water) | logP (Predicted) |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.